2-Methylphenanthrene
Overview
Description
Synthesis Analysis
A novel method for the synthesis of 2-methyl-3:4-benzphenanthrene has been developed, providing an efficient route to produce this compound in excellent yield over four steps starting from 2-allyl-1-tetralone. This method simplifies access to 2-methylphenanthrenes for synthetic chemists by reducing the complexity and number of steps required compared to previous methods (Mukherji & Rao, 1951).
Molecular Structure Analysis
Molecular structure plays a crucial role in determining the chemical behavior of compounds like 2-methylphenanthrene. Studies involving X-ray crystallography have shown how methyl groups can induce nonplanarity in polycyclic aromatic hydrocarbons, affecting their chemical reactivity and physical properties (Lakshman et al., 2000).
Scientific Research Applications
Analyzing Reaction Mechanisms : It's used to analyze mechanisms of reactions and in the separation of 1- and 4-keto-1,2,3,4-tetrahydrophenanthrenes, contributing to understanding chemical processes and structures (Klemm, Lawrence, & Karchesy, 1978).
Maturation of Organic Matter : The Methylphenanthrene Index (MPI-1) based on it is used to ascertain the maturity of Australian terrestrial oils and the maturation degree of organic matter in Proterozoic sediments (Boreham, Crick, & Powell, 1988).
Environmental Contamination Assessment : Its distribution in environmental samples aids in assessing pyrolytic or petrogenic contamination in recent sediments (Garrigues et al., 1995).
Biodegradation by Marine Bacteria : Sphingomonas sp. utilizes 2-methylphenanthrene as a sole carbon and energy source, highlighting its role in degrading polyaromatic compounds (Gilewicz et al., 1997).
Origin/Maturity Markers in Oils : Its isomers in crude oils and rock extracts serve as markers to distinguish organic matter type from thermal maturation effects (Budzinski et al., 1995).
Molecular Modeling : This process tracks the isomer evolution toward equilibrium, leading to an enrichment in stable 2- and 3-methyl isomers relative to less stable ones (Szczerba & Rospondek, 2010).
Biological Applications : 1,4-Dimethylphenanthrene and its metabolites show potential in biological applications due to their unique physical properties and interactions with biological systems (Lakshman et al., 2000).
Maturity Determination in Organic Matter : Secondary oxidation and sulfide formation influence vitrinite reflectance and methylphenanthrene indices used for determining the maturity of organic matter in certain sediments (Sun, 1998).
Degradation Pathways : Bacterial strains like JS5 utilize it as a carbon and energy source, indicating complex degradation pathways (Sabaté et al., 1999).
Synthesis Routes : Studies focus on synthesizing alkylphenanthrenes like 2-methylphenanthrene from naphthylalkylidenemalonodinitriles, providing insights into synthetic routes and applications (Krasodomski et al., 2003).
properties
IUPAC Name |
2-methylphenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12/c1-11-6-9-15-13(10-11)8-7-12-4-2-3-5-14(12)15/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KANLOADZXMMCQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12 | |
Record name | 2-METHYLPHENANTHRENE | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1025649 | |
Record name | 2-Methylphenanthrene | |
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Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-methylphenanthrene is a white crystalline solid. (NTP, 1992), White solid; [CAMEO] | |
Record name | 2-METHYLPHENANTHRENE | |
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URL | https://cameochemicals.noaa.gov/chemical/20686 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Methylphenanthrene | |
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Boiling Point |
311 to 320 °F at 3 mmHg (NTP, 1992) | |
Record name | 2-METHYLPHENANTHRENE | |
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URL | https://cameochemicals.noaa.gov/chemical/20686 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | 2-METHYLPHENANTHRENE | |
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Vapor Pressure |
0.0000501 [mmHg] | |
Record name | 2-Methylphenanthrene | |
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Product Name |
2-Methylphenanthrene | |
CAS RN |
2531-84-2 | |
Record name | 2-METHYLPHENANTHRENE | |
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URL | https://cameochemicals.noaa.gov/chemical/20686 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Methylphenanthrene | |
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Record name | 2-Methylphenanthrene | |
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Record name | 2-METHYLPHENANTHRENE | |
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Record name | 2-Methylphenanthrene | |
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Record name | 2-methylphenanthrene | |
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Record name | 2-METHYLPHENANTHRENE | |
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Melting Point |
135 to 138 °F (NTP, 1992) | |
Record name | 2-METHYLPHENANTHRENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20686 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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